(R)-2-((((Benzyloxy)carbonyl)amino)methyl)-4-methylpentanoic acid
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of the benzyloxy carbonyl group and the amino group to the pentanoic acid backbone. A method that could be used is the Marfey’s reagent for chiral amino acid analysis . This method includes general protocols for synthesis of the reagent and diastereomers along with advantages, disadvantages, and the required precautions .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the presence of the benzyloxy carbonyl group, the amino group, and the carboxylic acid group. These functional groups are known to participate in a variety of chemical reactions. For instance, carbonyl compounds are known to undergo a variety of transformations, including oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the nature of its constituent groups. For instance, the presence of the polar carbonyl and amino groups would likely make the compound polar and capable of participating in hydrogen bonding .Scientific Research Applications
Amino Acid Modification
®-2-((((benzyloxy)carbonyl)amino)methyl)-4-methylpentanoic acid: serves as a versatile substrate for amino acid modification. Researchers have developed a novel method using dimethyl carbonate (DMC) and acid-assisted reactions to achieve N-methylation, N,O-dimethylation, and N-formylation of various amino acids with remarkable efficiency (conversions exceeding 99% and high yields) . This method offers several advantages:
These modified amino acids find potential applications in drug discovery and chemical biology.
Reductive Amination
The compound can participate in self-accelerated reductive amination reactions. By combining carbonyl compounds with twofold ammonia, structurally diverse primary amines are quantitatively synthesized . This process offers a streamlined approach to amine synthesis, which has implications in pharmaceuticals, fine chemicals, and materials science.
α,β-Unsaturated Carbonyl Compounds
Carbonylation reactions represent an atom-efficient toolbox for converting readily available substrates into valuable α,β-unsaturated carbonylated products. These include aldehydes, ketones, esters, amides, and carboxylic acids . The compound’s involvement in such reactions contributes to the synthesis of these versatile compounds, which have applications in organic synthesis and materials chemistry.
Mechanism of Action
Target of Action
It’s known that α,β-unsaturated carbonyl compounds, which this compound can be a part of, are key building blocks in organic chemistry .
Mode of Action
The mode of action of this compound involves the synthesis of α,β-unsaturated carbonyl compounds by carbonylation reactions .
Biochemical Pathways
The biochemical pathways involved in the action of this compound are related to the synthesis of α,β-unsaturated carbonyl compounds . These compounds are key building blocks in organic chemistry and their catalytic synthesis has received significant attention over the past decades .
Pharmacokinetics
The synthesis of primary amines from carbonyl compounds is known to be performed with ammonia .
Result of Action
The result of the action of this compound is the synthesis of structurally diverse primary amines by reductive amination of carbonyl compounds with twofold ammonia . This process is self-accelerated and results in the quantitative synthesis of primary amines .
Action Environment
The action environment of this compound is influenced by the catalyst used in the reaction. Specifically, the use of layered boron nitride supported ruthenium as a catalyst leads to an increased hydrogenation activity due to the enhanced interfacial electronic effects between ruthenium and the edge surface of boron nitride .
properties
IUPAC Name |
(2R)-4-methyl-2-(phenylmethoxycarbonylaminomethyl)pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-11(2)8-13(14(17)18)9-16-15(19)20-10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,16,19)(H,17,18)/t13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAZAEQMKZMDWPI-CYBMUJFWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CNC(=O)OCC1=CC=CC=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](CNC(=O)OCC1=CC=CC=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-((((benzyloxy)carbonyl)amino)methyl)-4-methylpentanoic acid |
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